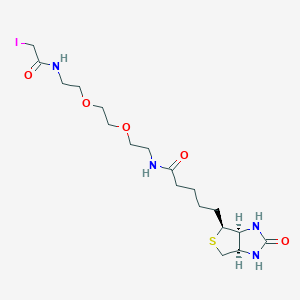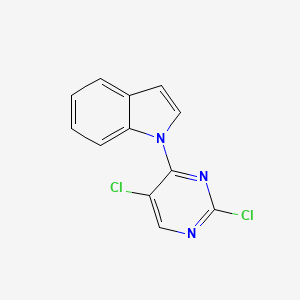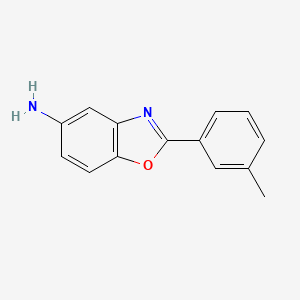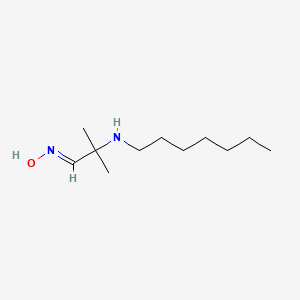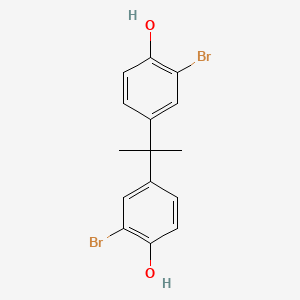
Methyl 2-methyl-3-phenylpropanoate
Vue d'ensemble
Description
“Methyl 2-methyl-3-phenylpropanoate” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da . It is also known by other names such as “Benzenepropanoic acid, α-methyl-, methyl ester” and "Methyl 2-methyl-3-phenylpropionate" .
Synthesis Analysis
The synthesis of “this compound” and related compounds has been described in several studies. For instance, a process for preparing 2-methyl-2′-phenylpropionic acid derivatives, which show antihistamine activity, has been reported . Another study describes different microbial biotransformations starting from different prochiral and/or racemic substrates to prepare optically pure 2-methyl-3-phenyl-1-propanol, ethyl 2-methyl-3-phenylpropanoate, 2-methyl-3-phenylpropanal, 2-methyl-3-phenylpropionic acid and 2-methyl-3-phenylpropyl acetate .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its molecular formula C11H14O2 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 178.228 Da . Another compound, “methyl 3-phenylpropionate”, has a density of 1.043 g/mL at 25°C (lit.) .Applications De Recherche Scientifique
1. Synthesis and Chemical Characterization
Methyl 2-methyl-3-phenylpropanoate has been studied for its role in the synthesis of various chemical compounds. For instance, it is used in the formation of cyclopropane derivatives in the Blaise rearrangement, as reported by Abe and Suehiro (1982), where it undergoes transformations under specific conditions to form ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates (Abe & Suehiro, 1982).
2. Biological Activity Screening
The compound has been included in studies screening for biological activity. Yancheva et al. (2015) synthesized derivatives of this compound and investigated their cytotoxicity, anti-inflammatory, and antibacterial activities. They found a low level of cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations, which could be beneficial for incorporation into prodrugs (Yancheva et al., 2015).
3. Application in Organic Syntheses
It has applications in organic syntheses, such as in the synthesis of amino acid ester isocyanates. J. Tsai and colleagues (2003) reported on the synthesis of methyl (S)‐2‐isocyanato‐3‐phenylpropanoate, demonstrating its potential use in various organic synthesis processes (Tsai et al., 2003).
4. Cross-Coupling Chemical Reactions
Another significant application of this compound is in cross-coupling chemical reactions. Wan et al. (2013) developed a method for meta-C–H arylation and methylation of 3-phenylpropanoic acid, demonstrating the importance of this compound in complex chemical processes (Wan et al., 2013).
5. Antimicrobial Evaluation
Additionally, the compound has been evaluated for antimicrobial properties. Fuloria et al. (2009) conducted a study on derivatives of methyl 3-phenylpropanoate for antibacterial and antifungal activities, revealing its potential in antimicrobial applications (Fuloria et al., 2009).
Safety and Hazards
“Methyl 2-methyl-3-phenylpropanoate” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes .
Mécanisme D'action
Mode of Action
As a general rule, compounds like this can interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, altering membrane permeability, or interacting with DNA or RNA .
Biochemical Pathways
It has been prepared using different microbial biotransformations starting from different prochiral and/or racemic substrates .
Result of Action
Compounds of this nature can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Methyl 2-methyl-3-phenylpropanoate can be influenced by a variety of environmental factors. These can include temperature, pH, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Propriétés
IUPAC Name |
methyl 2-methyl-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDZXEFWUCNPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


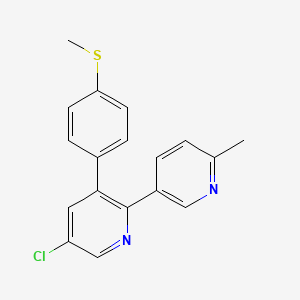
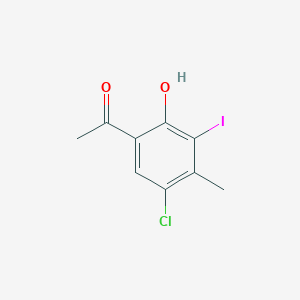
![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)
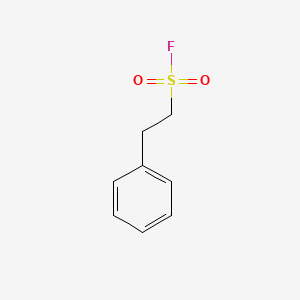
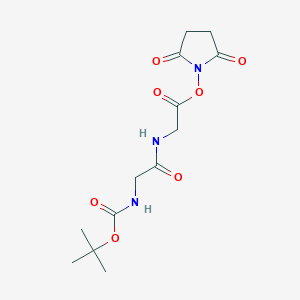

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)
![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)
